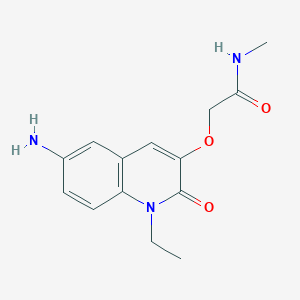
4-Fluoro-3-vinylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-vinylaniline is an organic compound that belongs to the class of fluoroanilines It features a fluorine atom and a vinyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-vinylaniline typically involves the nucleophilic substitution of a fluorine atom on a benzene ring. One common method is the reaction of 4-fluoroaniline with acetylene in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-3-vinylaniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while substitution of the fluorine atom can produce various substituted anilines .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-vinylaniline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-vinylaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the vinyl group can participate in various chemical reactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
4-Fluoroaniline: Lacks the vinyl group, making it less versatile in certain synthetic applications.
3-Vinylaniline: Does not contain the fluorine atom, which can affect its chemical reactivity and biological activity.
4-Fluoro-3-nitroaniline: Contains a nitro group instead of a vinyl group, leading to different chemical properties and applications
Uniqueness: 4-Fluoro-3-vinylaniline is unique due to the presence of both the fluorine atom and the vinyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Additionally, the compound’s ability to participate in various reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H8FN |
|---|---|
Molekulargewicht |
137.15 g/mol |
IUPAC-Name |
3-ethenyl-4-fluoroaniline |
InChI |
InChI=1S/C8H8FN/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1,10H2 |
InChI-Schlüssel |
YYDTZEFOAHNXCM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=CC(=C1)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13014632.png)
![2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate](/img/structure/B13014655.png)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)
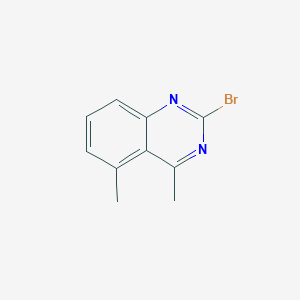
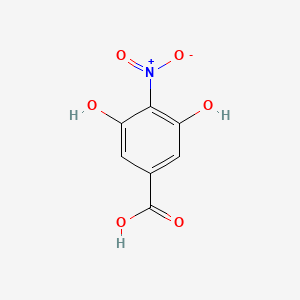
![1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13014673.png)
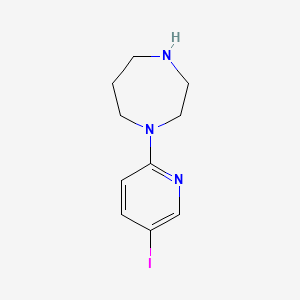
![3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13014679.png)
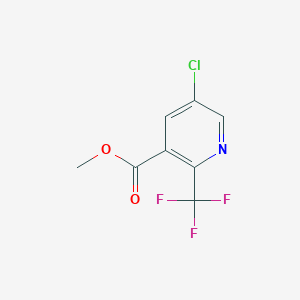

![7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13014690.png)
![(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B13014695.png)
![3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13014697.png)
